2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE is an organic compound with a complex structure that includes a quinoline core, a thiophene ring, and a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Thiophene Ring: This step involves the coupling of a thiophene derivative with the quinoline core, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Chlorofluorophenyl Group: This is typically done through a nucleophilic substitution reaction, where the quinoline-thiophene intermediate reacts with a chlorofluorobenzyl halide.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its complex structure, which may interact with various biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific proteins and enzymes.
Industrial Applications: The compound may be used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoroanisole: A simpler compound with a similar chlorofluorophenyl group.
Thiophene derivatives: Compounds containing the thiophene ring, which are known for their electronic properties.
Quinoline derivatives: Compounds with a quinoline core, which are widely studied for their medicinal properties.
Uniqueness
What sets 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE apart is its combination of these structural motifs, which imparts unique electronic and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H16ClFN2S2 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H16ClFN2S2/c22-16-6-3-7-17(23)15(16)12-27-21-14(11-24)20(19-9-4-10-26-19)13-5-1-2-8-18(13)25-21/h3-4,6-7,9-10H,1-2,5,8,12H2 |
InChI Key |
BHKUVXLBGSCTQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC3=C(C=CC=C3Cl)F)C#N)C4=CC=CS4 |
Origin of Product |
United States |
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